NHPI-PEG3-C2-NHS ester is a specialized chemical compound primarily utilized in the synthesis of antibody-drug conjugates (ADCs). This compound features a non-cleavable three-unit polyethylene glycol linker, which enhances the stability and solubility of the conjugates. The molecular formula for NHPI-PEG3-C2-NHS ester is with a molecular weight of approximately 464.42 g/mol. It is classified under the category of N-hydroxysuccinimide (NHS) esters, which are known for their ability to react with amine groups, facilitating the formation of stable amide bonds .
The synthesis of NHPI-PEG3-C2-NHS ester typically involves the reaction of an NHS-activated compound with a polyethylene glycol derivative. The process can be outlined as follows:
The technical details surrounding this synthesis emphasize the importance of maintaining anhydrous conditions to prevent hydrolysis of the NHS ester.
NHPI-PEG3-C2-NHS ester participates in several chemical reactions, primarily involving nucleophilic attack by amines:
These reactions are characterized by their efficiency and specificity, making them suitable for bioconjugation applications.
The mechanism of action for NHPI-PEG3-C2-NHS ester involves several key steps:
This mechanism highlights the importance of the linker’s stability and reactivity in ensuring effective drug delivery systems .
These properties make NHPI-PEG3-C2-NHS ester particularly valuable for use in bioconjugation applications where stability and solubility are critical .
NHPI-PEG3-C2-NHS ester finds extensive applications in scientific research and drug development:
Chemoenzymatic approaches leverage both chemical and enzymatic steps to achieve precise molecular assembly of NHPI-PEG3-C2-NHS ester (C~21~H~24~N~2~O~10~; MW: 464.4 g/mol). The synthesis typically initiates with the enzymatic preparation of the polyethylene glycol (PEG) linker component. Lipase-catalyzed regioselective esterification enables controlled functionalization of the PEG spacer’s terminal hydroxyl groups while avoiding side reactions. This step is critical for installing protected intermediates that later form the N-hydroxysuccinimide ester moiety. Following enzymatic steps, chemical activation introduces the N-hydroxyphthalimide (NHPI) group via carbodiimide-mediated coupling, using reagents like dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) in anhydrous dichloromethane [4].
The final stage involves activating the carboxylic acid terminus of the linker using N-hydroxysuccinimide (NHS) under Steglich esterification conditions. This forms the NHS ester group (C~21~H~24~N~2~O~10~), essential for amine-reactive bioconjugation. Key advantages of this route include enhanced stereoselectivity at ambient temperatures and reduced racemization compared to purely chemical methods. However, enzyme instability in organic solvents necessitates rigorous solvent engineering, often requiring supercritical carbon dioxide or ionic liquid media to maintain enzymatic activity [7].
Table 1: Key Reaction Steps in Chemoenzymatic Synthesis
| Step | Reaction Type | Catalyst/Reagents | Function |
|---|---|---|---|
| 1 | Enzymatic esterification | Immobilized lipase (e.g., Candida antarctica Lipase B) | Selective hydroxyl group functionalization of PEG spacer |
| 2 | NHPI incorporation | DCC/DIC, N-hydroxyphthalimide | Formation of phthalimide-terminated linker |
| 3 | NHS ester activation | N-hydroxysuccinimide, DIC, dimethylaminopyridine | Carboxylic acid activation for bioconjugation |
Solid-Phase Synthesis employs chlorotrityl chloride resins or Wang resins as insoluble supports. The carboxyl-terminated PEG spacer anchors to the resin through a hydrolytically labile ester bond. Sequential coupling of N-α-Fmoc-amino acids builds the molecular backbone, followed by on-resin introduction of the NHPI group. Final cleavage with trifluoroacetic acid/dichloromethane liberates the product while simultaneously removing acid-labile protecting groups. This method achieves yields of 46–72% for linear precursors, with significant reductions in purification requirements due to resin-bound intermediates. Microwave-assisted solid-phase synthesis further enhances coupling efficiency (>98% per step) by reducing aggregation-prone sequences through controlled dielectric heating [10].
Solution-Phase Synthesis utilizes classical stepwise coupling in homogeneous liquid media. Each intermediate requires isolation via precipitation, extraction, or chromatography before subsequent reactions. While effective for small batches (yields: 50–65%), the approach encounters significant challenges with NHPI-PEG3-C2-NHS ester due to:
Table 2: Comparative Synthesis Metrics
| Parameter | Solid-Phase Synthesis | Solution-Phase Synthesis |
|---|---|---|
| Average Yield (Linear Precursor) | 46–72% | 50–65% |
| Purification Complexity | Low (resin washing eliminates soluble impurities) | High (chromatography after each step) |
| Scalability | Moderate (limited by resin swelling kinetics) | Limited by intermediate solubility |
| Side Products | Trityl cation adducts (≤8%) | PEG diacids (≤15%), hydrolysis products |
| Automation Compatibility | Fully automatable | Manual-intensive |
Solid-phase synthesis proves superior for constructing complex architectures like antibody-drug conjugates (ADCs), where sequential functionalization is required. Solution-phase remains viable only for small-scale syntheses where PEG-related impurities can be resolved via preparative high-performance liquid chromatography [8] [10].
Protecting group strategies are paramount for directing reactivity during NHPI-PEG3-C2-NHS ester synthesis. The trifunctional nature of PEG spacers necessitates orthogonal protection schemes:
The polyethylene glycol backbone itself requires no protection but introduces solvation challenges. Its amphiphilic nature causes micelle formation above critical concentrations, reducing effective reagent concentrations. Strategic use of chaotropic additives (e.g., lithium chloride) disrupts hydrogen bonding networks, improving coupling yields by >20% [4]. Failure to implement these strategies risks di-NHS ester impurities (C~25~H~28~N~4~O~14~) from carboxyl overactivation or PEG diacid contaminants from hydrolytic side reactions.
Industrial-scale manufacturing of NHPI-PEG3-C2-NHS ester faces three primary bottlenecks:
Cost drivers remain the phthalimide building block (≥$1,200/kg) and multi-step purification. Single-pass yields exceeding 80% are essential for economic viability, yet current processes achieve only 60–75% at >10 kg batches. Advances in immobilized phthaloyl transferases may circumvent expensive chemical precursors, though enzyme immobilization stability remains unproven at cubic-meter scales [4] [7].
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6